molecular formula C17H16BrN3O3S B12343969 2-bromo-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}benzene-1-sulfonamide

2-bromo-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}benzene-1-sulfonamide

Cat. No.: B12343969
M. Wt: 422.3 g/mol
InChI Key: XVFDTLZQYXGTMM-UHFFFAOYSA-N
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Description

2-bromo-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}benzene-1-sulfonamide is a complex organic compound that features a bromine atom, a hydroxy group, a pyrazole ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}benzene-1-sulfonamide typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a suitable diketone.

    Sulfonamide formation: This involves the reaction of the sulfonyl chloride with an amine group.

    Coupling reactions: The final step involves coupling the pyrazole derivative with the brominated sulfonamide under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The bromine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Amines, thiols, alkoxides.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-bromo-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}benzene-1-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It can be used to study the interactions of sulfonamide derivatives with biological targets.

Mechanism of Action

The mechanism of action of 2-bromo-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}benzene-1-sulfonamide would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, inhibiting or modulating their activity. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid, which is essential for bacterial growth, thus potentially acting as an antibacterial agent.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-{2-hydroxy-2-[4-(1H-imidazol-1-yl)phenyl]ethyl}benzene-1-sulfonamide
  • 2-bromo-N-{2-hydroxy-2-[4-(1H-triazol-1-yl)phenyl]ethyl}benzene-1-sulfonamide

Uniqueness

The presence of the pyrazole ring in 2-bromo-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}benzene-1-sulfonamide distinguishes it from similar compounds with imidazole or triazole rings. This structural difference can lead to variations in biological activity and chemical reactivity, making it a unique compound for specific applications.

Properties

Molecular Formula

C17H16BrN3O3S

Molecular Weight

422.3 g/mol

IUPAC Name

2-bromo-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]benzenesulfonamide

InChI

InChI=1S/C17H16BrN3O3S/c18-15-4-1-2-5-17(15)25(23,24)20-12-16(22)13-6-8-14(9-7-13)21-11-3-10-19-21/h1-11,16,20,22H,12H2

InChI Key

XVFDTLZQYXGTMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)N3C=CC=N3)O)Br

Origin of Product

United States

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